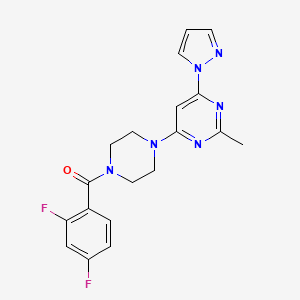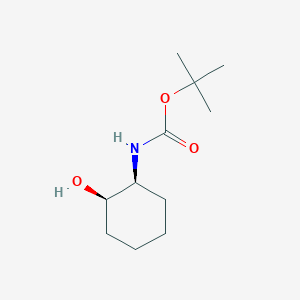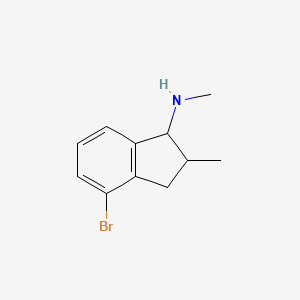
(2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. For this compound, some predicted properties include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It’s also predicted to be soluble in DMSO but insoluble in water .科学的研究の応用
Antimicrobial and Anticancer Agents
Research has shown that pyrazole derivatives, including compounds structurally similar to "(2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone," exhibit significant antimicrobial and anticancer activities. These compounds have been synthesized and evaluated for their potential as therapeutic agents. For instance, Hafez et al. (2016) synthesized a series of pyrazole derivatives that showed higher anticancer activity than the reference drug doxorubicin in some cases. Most of the newly synthesized compounds also demonstrated good to excellent antimicrobial activity, indicating their potential in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Dipeptidyl Peptidase IV Inhibitors
Another area of application for compounds with similar structures involves their role as dipeptidyl peptidase IV inhibitors, which have implications in the treatment of type 2 diabetes. Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, highlighting the drug's elimination pathways and its metabolic stability across different species (Sharma et al., 2012).
Anticancer Activity in Cervical Cancer Cells
Compounds that activate p53 in cancer cells, such as some anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, have shown promise as anticancer agents, particularly in cervical cancer cells. These compounds were found to induce cell-cycle arrest and activate p53, a protein that plays a critical role in controlling cell growth and apoptosis. Such findings suggest the potential therapeutic utility of these compounds in treating cancers with low levels of p53 (Kamal et al., 2012).
Antimicrobial Activity
Newly synthesized pyrazole and isoxazole derivatives have shown promising antibacterial and antifungal activities. Sanjeeva et al. (2022) reported that novel 1,5-disubstituted pyrazole and isoxazole derivatives exhibited good activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Sanjeeva, Narendra, & Venkata, 2022).
作用機序
Target of Action
The primary target of this compound is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the receptor’s autophosphorylation and subsequent activation of the downstream signaling pathways . This inhibition disrupts the function of ALK, leading to the cessation of its proliferative and survival signals .
Biochemical Pathways
The inhibition of ALK affects several downstream signaling pathways, including the PI3K/AKT/mTOR and Ras/MEK/ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation . By inhibiting ALK, the compound can disrupt these pathways, leading to reduced tumor cell growth and survival .
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating brain-related conditions .
Result of Action
The result of the compound’s action is the inhibition of tumor cell growth and survival . By inhibiting the ALK receptor and its downstream pathways, the compound can effectively reduce the proliferation of tumor cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment, such as binding proteins or competing ligands, can also influence the compound’s efficacy .
生化学分析
Biochemical Properties
It’s possible that it interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2,4-difluorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is not yet clear. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(2,4-difluorophenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c1-13-23-17(12-18(24-13)27-6-2-5-22-27)25-7-9-26(10-8-25)19(28)15-4-3-14(20)11-16(15)21/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRASMWLGSYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)
methanone](/img/structure/B2984103.png)
![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2984108.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)




![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)
![3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2984121.png)
![(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2984123.png)

![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)
